N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide
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Overview
Description
N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrroloimidazole ring, a phenyl group, and a trifluoromethylbenzenesulfonamide moiety. Its distinctive chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the pyrroloimidazole core, followed by the introduction of the phenyl group and the trifluoromethylbenzenesulfonamide moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to achieve high efficiency and cost-effectiveness. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product with the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols
Scientific Research Applications
N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases, such as cancer and infectious diseases, due to its unique chemical properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, with specific functional properties.
Mechanism of Action
The mechanism of action of N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, ultimately resulting in the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide: Similar compounds include other sulfonamides, pyrroloimidazole derivatives, and trifluoromethyl-substituted compounds.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyrroloimidazole ring provides a versatile scaffold for further functionalization. This combination makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2S/c20-19(21,22)14-5-2-7-16(11-14)28(26,27)24-15-6-1-4-13(10-15)17-12-23-18-8-3-9-25(17)18/h1-2,4-7,10-12,24H,3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAMFRSDYZWUAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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